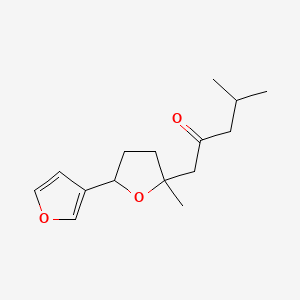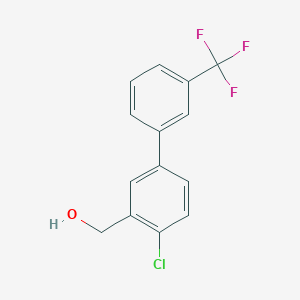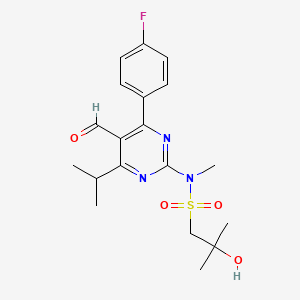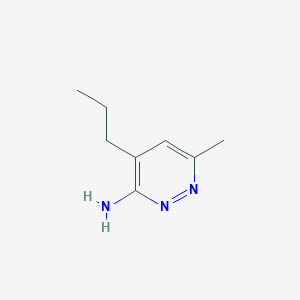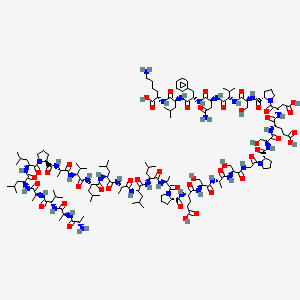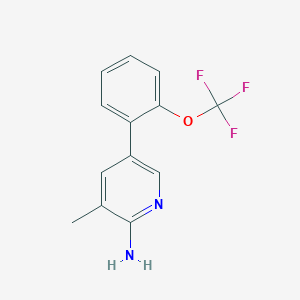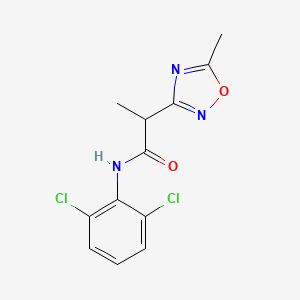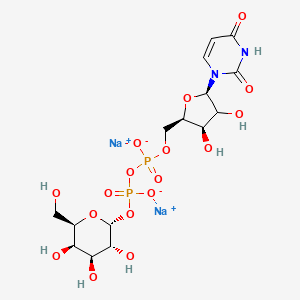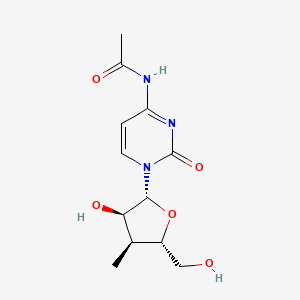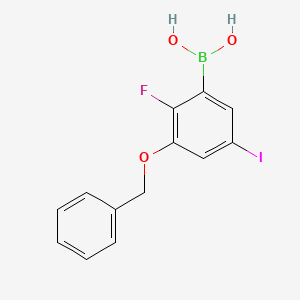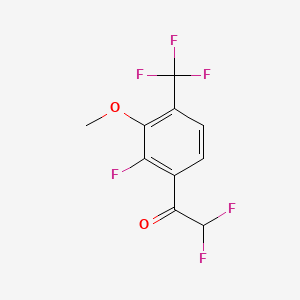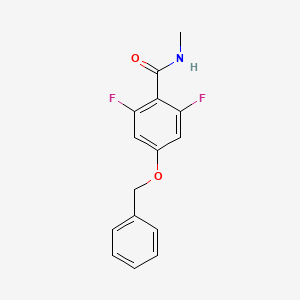
4-(benzyloxy)-2,6-difluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-2,6-difluoro-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with two fluorine atoms at the 2 and 6 positions, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2,6-difluoro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 2,6-difluoroaniline, and methylamine.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate, to form 4-(benzyloxy)benzaldehyde.
Amide Formation: The 4-(benzyloxy)benzaldehyde is then reacted with 2,6-difluoroaniline and methylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2,6-difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)benzaldehyde.
Reduction: Formation of 4-(benzyloxy)-2,6-difluoro-N-methylbenzylamine.
Substitution: Formation of 4-(benzyloxy)-2,6-dihydroxy-N-methylbenzamide or 4-(benzyloxy)-2,6-diamino-N-methylbenzamide.
Scientific Research Applications
4-(benzyloxy)-2,6-difluoro-N-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group and the fluorine atoms may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of fluorine atoms.
4-(benzyloxy)-2,6-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of fluorine atoms.
4-(benzyloxy)-2,6-diaminobenzamide: Similar structure but with amino groups instead of fluorine atoms.
Uniqueness
4-(benzyloxy)-2,6-difluoro-N-methylbenzamide is unique due to the presence of both fluorine atoms and a benzyloxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
2,6-difluoro-N-methyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-18-15(19)14-12(16)7-11(8-13(14)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
QSDNTINZASVJHS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


